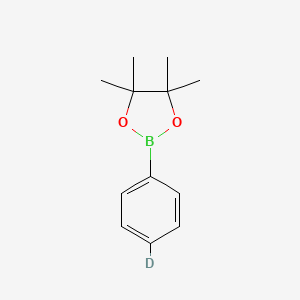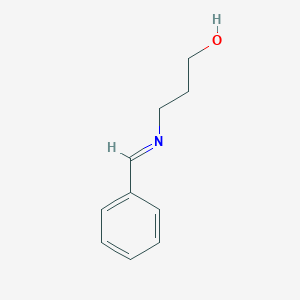
3-(Benzylideneamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
3-(Benzylideneamino)propan-1-ol can be synthesized through the condensation reaction of 3-aminopropan-1-ol with benzaldehyde. The reaction is typically carried out in toluene using water azeotropic distillation to remove the water formed during the reaction . The reaction conditions are mild, and the product can be obtained in good yield.
Chemical Reactions Analysis
3-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.
Scientific Research Applications
3-(Benzylideneamino)propan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can undergo nucleophilic attack, leading to the formation of various products. The compound can also form complexes with metals, which can be used in catalytic processes.
Comparison with Similar Compounds
3-(Benzylideneamino)propan-1-ol can be compared with other similar compounds such as:
3-Aminopropan-1-ol: This compound is a primary amine and a primary alcohol, making it a versatile intermediate in organic synthesis.
Benzaldehyde: A simple aromatic aldehyde used in the synthesis of various organic compounds.
N-Benzylidenevalinate: A compound that undergoes similar reactions with dialkyl phosphorochloridites, leading to the formation of α-aminophosphonates.
The uniqueness of this compound lies in its ability to form both linear and cyclic products in phosphorylation reactions, which is not commonly observed in similar compounds.
Properties
CAS No. |
5433-11-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(benzylideneamino)propan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2 |
InChI Key |
WNHJLSFOWGPFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)

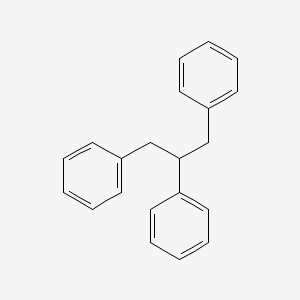
![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)
![4-[[1-(2-Chlorophenyl)-2-oxocyclohexyl]amino]butanoic acid](/img/structure/B13983530.png)
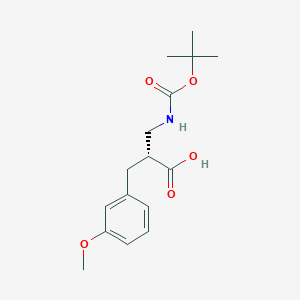
![Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)

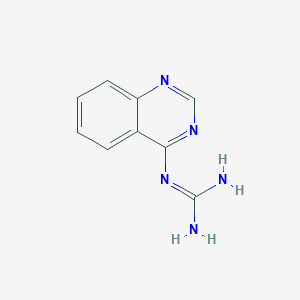


![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)
